5-Acetyl-2-(4-iodophenoxy) pyridine
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Overview
Description
5-Acetyl-2-(4-iodophenoxy) pyridine is a chemical compound with the molecular formula C13H10INO2 It is characterized by the presence of an acetyl group at the 5-position of the pyridine ring and a 4-iodophenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(4-iodophenoxy) pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-iodophenol.
Formation of 2-(4-iodophenoxy) pyridine: The first step involves the nucleophilic substitution reaction between 2-chloropyridine and 4-iodophenol in the presence of a base, such as potassium carbonate, to form 2-(4-iodophenoxy) pyridine.
Acetylation: The final step involves the acetylation of 2-(4-iodophenoxy) pyridine using acetic anhydride in the presence of a catalyst, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(4-iodophenoxy) pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The iodine atom in the 4-iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy pyridine derivatives.
Scientific Research Applications
5-Acetyl-2-(4-iodophenoxy) pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(4-iodophenoxy) pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenoxy) pyridine: Lacks the acetyl group at the 5-position.
5-Acetyl-2-phenoxypyridine: Lacks the iodine atom in the phenoxy group.
2-(4-Bromophenoxy) pyridine: Contains a bromine atom instead of iodine.
Uniqueness
5-Acetyl-2-(4-iodophenoxy) pyridine is unique due to the presence of both the acetyl group and the 4-iodophenoxy group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[6-(4-iodophenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLCYKUNCFVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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